![molecular formula C22H19N5O2 B2515734 6-(2-(吲哚-1-基)-2-氧代乙基)-4-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶嗪-7(6H)-酮 CAS No. 941972-60-7](/img/structure/B2515734.png)
6-(2-(吲哚-1-基)-2-氧代乙基)-4-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶嗪-7(6H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups and rings, including an indoline ring and a pyrazolo[3,4-d]pyridazine ring . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the indoline ring, followed by the introduction of the pyrazolo[3,4-d]pyridazine ring . The exact synthesis would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure could result in a rigid, three-dimensional shape .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure .科学研究应用
Bcl-xL Protein Inhibition for Treating Cancer
The compound has been investigated as a Bcl-xL protein inhibitor, which makes it a potential pro-apoptotic agent for treating cancer. Bcl-xL is an anti-apoptotic protein that plays a crucial role in cell survival and resistance to chemotherapy. By inhibiting Bcl-xL, this compound may promote apoptosis (programmed cell death) in cancer cells, thereby suppressing tumor growth .
Autoimmune Diseases and Immune System Disorders
Apart from cancer, the compound’s Bcl-xL inhibitory activity could also be relevant in the context of autoimmune diseases and immune system disorders. Dysregulated apoptosis contributes to autoimmune conditions, and targeting Bcl-xL might help restore the balance between cell survival and death .
Structure and Pharmacological Studies
The compound’s chemical structure (Formula I) includes a pyridazino[3,4-b]azepine core. Researchers have synthesized various derivatives based on this scaffold. For example:
- Example 24 : 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl]pyridine-2-carboxylic acid
Other Potential Applications
While the primary focus has been on cancer and immune-related research, there may be additional applications. Further investigations could explore its effects on specific cellular pathways, toxicity profiles, and interactions with other proteins or receptors.
作用机制
Target of Action
Similar compounds have been found to exhibit antibacterial, antifungal, antimycobacterial, and cytotoxic activities
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a way that inhibits their function, leading to its observed biological activities. More research is needed to elucidate the specific interactions between this compound and its targets .
Biochemical Pathways
Based on its observed biological activities, it can be inferred that it may affect pathways related to bacterial growth, fungal proliferation, mycobacterial activity, and cell proliferation .
Result of Action
The result of this compound’s action is likely the inhibition of bacterial growth, fungal proliferation, mycobacterial activity, and cell proliferation, as suggested by its observed biological activities
安全和危害
未来方向
属性
IUPAC Name |
6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-15-18-13-23-27(17-8-3-2-4-9-17)21(18)22(29)26(24-15)14-20(28)25-12-11-16-7-5-6-10-19(16)25/h2-10,13H,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKHWXCNNHDLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。